molecular formula C29H29BrN4O4S B2651205 4-{[6-bromo-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide CAS No. 422288-55-9

4-{[6-bromo-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide

Cat. No.: B2651205
CAS No.: 422288-55-9
M. Wt: 609.54
InChI Key: IFUHIPJXRQSGPH-UHFFFAOYSA-N
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Description

The compound 4-{[6-bromo-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is a complex organic molecule that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-bromo-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the quinazolinone core is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols or thiolates.

    Carbamoylation: The carbamoyl group is added through the reaction of the intermediate with isocyanates or carbamoyl chlorides.

    Final Coupling: The final coupling step involves the reaction of the intermediate with under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Resulting from reduction of carbonyl groups.

    Substituted Derivatives: Various substituted products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and viral infections.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[6-bromo-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-chloro-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
  • 4-{[6-fluoro-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide

Uniqueness

The presence of the bromine atom in 4-{[6-bromo-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide imparts unique reactivity, allowing for specific substitution reactions that are not possible with other halogens. Additionally, the combination of the quinazolinone core with the sulfanyl and carbamoyl groups provides a distinct pharmacophore that can interact with a variety of biological targets.

Properties

IUPAC Name

4-[[6-bromo-4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrN4O4S/c1-38-16-15-32-27(36)22-9-7-21(8-10-22)18-34-28(37)24-17-23(30)11-12-25(24)33-29(34)39-19-26(35)31-14-13-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUHIPJXRQSGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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